N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-17(10-11-5-3-6-12(9-11)18(20)21)15(19)13-7-4-8-16-14(13)22-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKEHKZLCNEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18N2OS2
- Molecular Weight : 318.46 g/mol
- CAS Number : Not specifically listed but can be derived from PubChem data.
The biological activity of this compound can be attributed to its structural components, which include a pyridine ring and a nitrophenyl group. Compounds with similar structures have been shown to exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, targeting pathways relevant to cancer and viral infections.
- Antimicrobial Activity : The presence of a methylsulfanyl group can enhance the antimicrobial properties by disrupting bacterial cell membranes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain nitro-containing compounds have shown effectiveness against viruses such as hepatitis C and influenza . The mechanism often involves interference with viral replication or assembly.
Anticancer Properties
Research has demonstrated that compounds with a similar scaffold can inhibit cancer cell proliferation. For example, studies on related compounds have revealed their ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The induction of caspase activity is a common pathway through which these compounds exert their anticancer effects.
Case Studies
- Anticancer Activity in MDA-MB-231 Cells :
- Antiviral Screening :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Influence on Bioactivity: The 3-nitrophenyl group in the target compound is structurally analogous to impurities in barnidipine hydrochloride (), which are dihydropyridine derivatives with calcium channel-blocking activity. In contrast, Q203 () uses an imidazopyridine core with bulky aromatic substitutions for tuberculosis treatment, emphasizing how core heterocycle modifications (pyridine vs. imidazopyridine) dictate target specificity .
Molecular Weight and Solubility :
- The target compound (331.39 g/mol) has a moderate molecular weight compared to the larger Q203 (668.10 g/mol). Lower molecular weight pyridine carboxamides (e.g., 196.27 g/mol in ) may exhibit better solubility but reduced target affinity due to simpler substituents .
Methylsulfanyl Group :
- The 2-(methylsulfanyl) group is conserved in several analogs (). This substituent may enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or intracellular targeting .
Impurity Profiles :
- Impurities in barnidipine () with 3-nitrophenyl groups highlight the importance of stringent purification processes. Similar quality control may apply to the target compound if synthesized for pharmaceutical use .
Pharmacological Considerations:
- The 3-nitrophenyl group in the target compound could confer nitro-reductase susceptibility, a feature exploited in prodrug activation (e.g., antimicrobial agents). However, nitro groups may also introduce mutagenic risks, necessitating rigorous toxicity profiling .
- Pyridine carboxamides like the target compound are less common in tuberculosis drug development compared to Q203’s imidazopyridine scaffold, indicating a niche for structural diversification in overcoming drug resistance .
Q & A
Q. What are the key spectroscopic techniques for confirming the structure and purity of N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. The compound’s molecular formula (C21H20N4O4S) and CAS registry number (741732-34-3) should align with spectral data .
Q. What synthetic routes are commonly employed for preparing carboxamide derivatives like this compound?
A two-step approach is typical:
- Step 1: Coupling of pyridine-3-carboxylic acid derivatives with substituted benzylamines using carbodiimide-based coupling reagents (e.g., DCC or EDC) under inert conditions.
- Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like N-alkylation byproducts .
Q. How can researchers address low yields in the final amidation step of similar pyridine-carboxamides?
Low yields often arise from steric hindrance at the pyridine ring or incomplete activation of the carboxylic acid. Using a mixed anhydride method (e.g., with ClCO₂Et) or microwave-assisted synthesis can improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the molecular conformation of this compound?
The compound’s flexibility (e.g., rotation around the amide bond and nitrophenyl group) may lead to disordered structures in single-crystal X-ray diffraction (SCXRD). SHELXL refinement software can model disorder, while hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the lattice. Planarity between the pyridine and nitrophenyl rings should be analyzed using dihedral angle measurements .
Q. How can researchers resolve contradictions in biological activity data for structurally related carboxamides?
Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). A standardized protocol is advised:
- Use >95% pure compound (verified by HPLC).
- Include positive controls (e.g., known kinase inhibitors for enzyme assays).
- Perform dose-response curves in triplicate. Computational docking studies (e.g., AutoDock Vina) can rationalize structure-activity relationships (SAR) .
Q. What strategies are effective for impurity profiling during large-scale synthesis?
Impurities often include unreacted intermediates (e.g., 3-nitrophenylmethylamine) or oxidation byproducts (e.g., sulfoxide derivatives). LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) enables detection at ppm levels. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?
The nitro group activates the phenyl ring for electrophilic substitution but deactivates it for Suzuki-Miyaura coupling. Prior reduction of the nitro group to an amine (e.g., using H₂/Pd-C) enables functionalization, followed by re-oxidation if needed. DFT calculations (e.g., Gaussian) can predict reaction sites .
Methodological Tables
Q. Table 1: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, DMAP, DCM, RT | 78 | 92 |
| 2 | NaSMe, DMF, 60°C | 65 | 89 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Dihedral angle (Py-NO₂) | 8.38° |
| R-factor | 0.042 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
